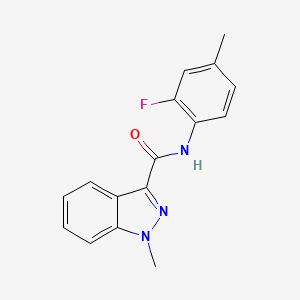![molecular formula C13H15ClFNO3S B2584190 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone CAS No. 2411253-53-5](/img/structure/B2584190.png)
2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone is a chemical compound that belongs to the class of piperidine sulfonamide derivatives. This compound has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain receptors such as the NMDA receptor, which is involved in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by regulating the expression of specific genes. In inflammation, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, this compound enhances synaptic plasticity and improves cognitive function by regulating the activity of specific receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future studies should focus on determining the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone involves the reaction of 4-(4-fluorophenyl)sulfonylpiperidine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using chromatography techniques such as column chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to improve cognitive function by enhancing synaptic plasticity.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO3S/c14-9-13(17)16-7-5-12(6-8-16)20(18,19)11-3-1-10(15)2-4-11/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRPQXQVWOEDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

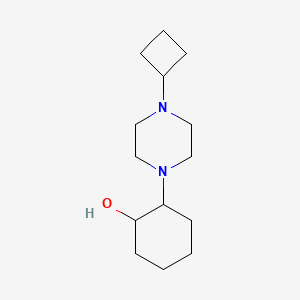
![Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2584109.png)
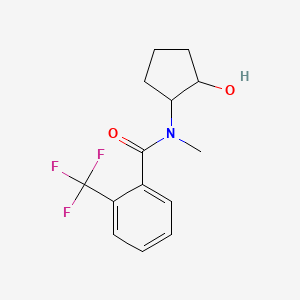
![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2584111.png)
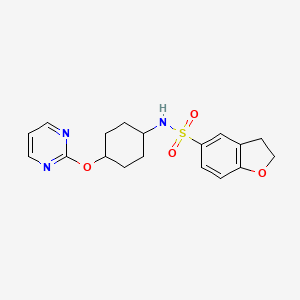
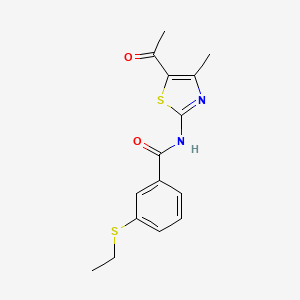
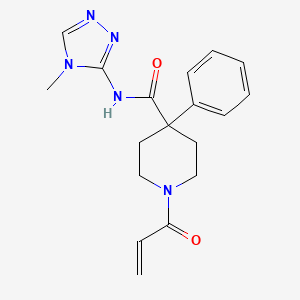
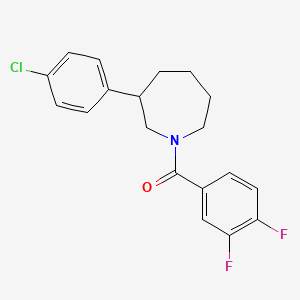
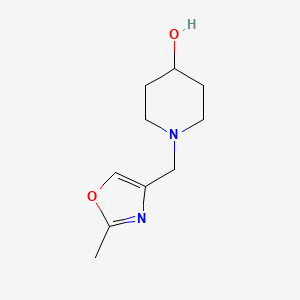
![4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2584120.png)
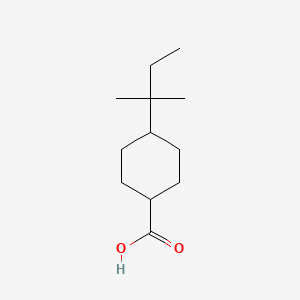
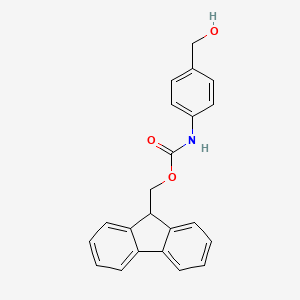
![Ethyl 3-(4-chlorophenyl)-5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2584129.png)
